molecular formula C16H14O4 B1299597 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde CAS No. 723332-14-7

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Cat. No. B1299597
CAS RN: 723332-14-7
M. Wt: 270.28 g/mol
InChI Key: YCEPMNIGSKPMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde is a chemical compound that is part of a broader class of organic compounds known as benzaldehydes. These compounds contain a benzene ring attached to an aldehyde group and may have various substituents that modify their chemical properties. The specific structure of 3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde suggests the presence of a methoxy group and a 2-oxo-2-phenylethoxy substituent on the benzene ring.

Synthesis Analysis

The synthesis of related benzaldehyde derivatives often involves multi-step reactions starting from simpler aromatic compounds. For instance, the synthesis of 2-(2-oxo-3-phenylpropyl)benzaldehydes, which are structurally similar to the compound , involves the conversion of these compounds into 3-benzylisochromen-1-ones and further into 3-phenyl-2-naphthols and naphthoquinones . Another related compound, 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, is synthesized and characterized by various spectroscopic techniques, indicating a multi-step process involving elemental analysis and X-ray analysis .

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives is often complex and non-planar, as evidenced by the study of 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine, which contains a strong O–H⋯N hydrogen bond . X-ray crystallography is a common technique used to determine the precise structure of such compounds, as seen in the study of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde .

Chemical Reactions Analysis

Benzaldehyde derivatives can undergo various chemical reactions, including cyclization and dehydrogenation, as demonstrated by the transformation of 2-(1-aryl-2-methoxyethenyl)benzaldehydes into 3-aryl-2-methoxyinden-1-one phenylhydrazones . The regioselective protection of hydroxyl groups in benzaldehydes is another type of reaction that can be performed to modify the chemical properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can affect the compound's solubility and reactivity. The crystal structure of 2-methoxy-benzaldehyde shows intra- and intermolecular C–H⋯O short contacts, which can influence the compound's dimerization behavior and vibrational spectroscopy . Spectroscopic studies, including FT-IR, FT-Raman, and NMR, are essential for understanding the physical properties of these compounds, as seen in the analysis of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde .

Scientific Research Applications

Oxidation and Mechanism Studies

Studies have investigated the oxidation of methoxy benzaldehydes, including 3-methoxy variants, revealing insights into their chemical behavior and reaction mechanisms. For instance, the oxidation of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid leads to the formation of corresponding carboxylic acids. This reaction has been studied in detail, providing a deeper understanding of the kinetics and thermodynamics involved (Malik, Asghar, & Mansoor, 2016).

Reaction with High Valent Oxoruthenium Compounds

Research on the reaction of methoxy substituted benzyl phenyl sulfides with high valent oxoruthenium compounds has been conducted. This study helps differentiate between oxidants that react via single electron transfer and those involving direct oxygen atom transfer, demonstrating the versatility of methoxy benzaldehydes in various chemical reactions (Lai, Lepage, & Lee, 2002).

Synthesis and Cytotoxicity Evaluation

3,5-Dimethoxy-benzaldehyde, a related compound, has been used as a starting material for synthesizing amorfrutins A and B, which exhibit cytotoxicity towards human tumor cell lines. This study highlights the potential of methoxy benzaldehydes in medicinal chemistry and drug development (Brandes et al., 2020).

Safety And Hazards

The safety information for this compound includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-methoxy-4-phenacyloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-19-16-9-12(10-17)7-8-15(16)20-11-14(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCEPMNIGSKPMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.